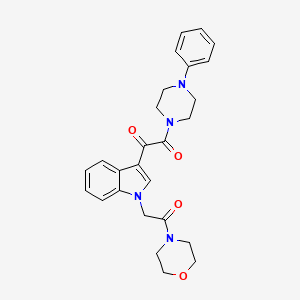

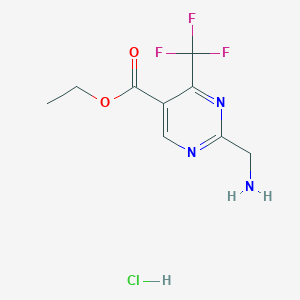

![molecular formula C11H9N5 B2445694 3-[2-(1H-イミダゾール-1-イル)フェニル]-1H-1,2,4-トリアゾール CAS No. 338793-57-0](/img/structure/B2445694.png)

3-[2-(1H-イミダゾール-1-イル)フェニル]-1H-1,2,4-トリアゾール

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “3-[2-(1H-Imidazol-1-Yl)Phenyl]-1H-1,2,4-Triazole” is a complex organic molecule. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Synthesis Analysis

Imidazole-containing compounds have a broad range of chemical and biological properties and have become an important synthon in the development of new drugs . The synthesis of imidazole-containing compounds has seen recent advances, with an emphasis on the bonds constructed during the formation of the imidazole .Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

Recent advances in the synthesis of imidazoles have highlighted the bonds constructed during the formation of the imidazole. The utility of these methodologies is based around the functional group compatibility of the process and resultant substitution patterns around the ring .科学的研究の応用

治療の可能性

イミダゾールは、この化合物のコア成分であり、その幅広い化学的および生物学的特性で知られています . 新しい薬物の開発において重要な合成子となっています . 1, 3-ジアゾールの誘導体は、抗菌性、抗マイコバクテリア性、抗炎症性、抗腫瘍性、抗糖尿病性、抗アレルギー性、解熱性、抗ウイルス性、抗酸化性、抗アメーバ性、駆虫性、抗真菌性、および潰瘍形成などのさまざまな生物学的活性を示しています .

抗酸化の可能性

一部のイミダゾール誘導体は、アスコルビン酸と同等の優れたスカベンジング能力を示しています . これは、「3-[2-(1H-イミダゾール-1-イル)フェニル]-1H-1,2,4-トリアゾール」が抗酸化研究に潜在的に使用できる可能性を示唆しています。

アセチルコリンエステラーゼ阻害活性

新たに合成されたイミダゾール誘導体は、アセチルコリンエステラーゼ酵素に対して試験されています . この酵素は、アルツハイマー病などの病気の治療に使用される薬物の標的であるため、この化合物はこれらの病気に関する研究に潜在的に使用できる可能性があります。

抗菌およびリーシュマニア殺傷活性

新たに合成されたイミダゾール誘導体は、抗菌およびリーシュマニア殺傷活性についても試験されました . これは、新しい抗菌薬および抗寄生虫薬の開発における潜在的な用途を示唆しています。

EGFR野生型阻害剤

この化合物は、EGFR野生型酵素に対して強力な阻害効果を示しました . これは、EGFRが多くの種類の癌で過剰発現されることが多いことから、癌研究における潜在的な用途を示唆しています。

p97の共有結合阻害剤

化学プロテオミクス研究では、新たに合成された化合物が依然としてp97のC522残基を標的としていることが示されました . これは、p97が癌薬の標的であることから、生物学的調査および創薬における潜在的な用途を示唆しています。

作用機序

Target of Action

The primary targets of imidazole-containing compounds like 3-[2-(1H-Imidazol-1-Yl)Phenyl]-1H-1,2,4-Triazole are often cytochrome P-450 enzymes . These enzymes play a crucial role in the metabolism of various substances within the body.

Mode of Action

Imidazole and triazole compounds inhibit the C-14α demethylation of lanosterol in fungi by binding to one of the cytochrome P-450 enzymes . This binding leads to the accumulation of C-14α methylsterols and reduced concentrations of ergosterol, a sterol essential for a normal fungal cytoplasmic membrane .

Biochemical Pathways

The inhibition of the C-14α demethylation of lanosterol disrupts the normal synthesis of ergosterol in fungi . Ergosterol is a key component of the fungal cell membrane, and its reduction can lead to changes in the membrane’s fluidity and permeability, ultimately affecting the survival and growth of the fungus .

Pharmacokinetics

The pharmacokinetics of imidazole-containing compounds can vary widely depending on their specific chemical structure. Many of these compounds are known to be highly soluble in water and other polar solvents , which can influence their absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

The result of the action of 3-[2-(1H-Imidazol-1-Yl)Phenyl]-1H-1,2,4-Triazole is likely to be the disruption of normal fungal growth and proliferation due to the reduction in ergosterol levels . This can lead to the death of the fungus, making these compounds potentially useful in the treatment of fungal infections.

Action Environment

The action, efficacy, and stability of 3-[2-(1H-Imidazol-1-Yl)Phenyl]-1H-1,2,4-Triazole can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other substances in the environment, such as other drugs or metabolites, can potentially affect the compound’s action through drug-drug interactions.

将来の方向性

Imidazole-containing compounds have a broad range of chemical and biological properties and have become an important synthon in the development of new drugs . Therefore, the future directions of “3-[2-(1H-Imidazol-1-Yl)Phenyl]-1H-1,2,4-Triazole” could potentially involve further exploration of its biological activities and potential applications in drug development .

生化学分析

Biochemical Properties

Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Cellular Effects

Imidazole derivatives have been reported to have a robust inhibitory effect against the EGFR wild-type enzyme . This suggests that 3-[2-(1H-Imidazol-1-Yl)Phenyl]-1H-1,2,4-Triazole may also interact with cellular processes.

Molecular Mechanism

Imidazole derivatives have been reported to have a robust inhibitory effect against the EGFR wild-type enzyme . This suggests that 3-[2-(1H-Imidazol-1-Yl)Phenyl]-1H-1,2,4-Triazole may also have similar inhibitory effects.

Temporal Effects in Laboratory Settings

Imidazole derivatives are known to be highly soluble in water and other polar solvents , suggesting that 3-[2-(1H-Imidazol-1-Yl)Phenyl]-1H-1,2,4-Triazole may also have similar properties.

Dosage Effects in Animal Models

Imidazole derivatives are known to have a broad range of biological activities , suggesting that 3-[2-(1H-Imidazol-1-Yl)Phenyl]-1H-1,2,4-Triazole may also have similar effects at different dosages.

Metabolic Pathways

Imidazole derivatives are known to interact with a variety of enzymes and cofactors , suggesting that 3-[2-(1H-Imidazol-1-Yl)Phenyl]-1H-1,2,4-Triazole may also be involved in various metabolic pathways.

Transport and Distribution

Imidazole derivatives are known to be highly soluble in water and other polar solvents , suggesting that 3-[2-(1H-Imidazol-1-Yl)Phenyl]-1H-1,2,4-Triazole may also be easily transported and distributed within cells and tissues.

Subcellular Localization

Imidazole derivatives are known to interact with a variety of enzymes and cofactors , suggesting that 3-[2-(1H-Imidazol-1-Yl)Phenyl]-1H-1,2,4-Triazole may also interact with various subcellular compartments.

特性

IUPAC Name |

5-(2-imidazol-1-ylphenyl)-1H-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N5/c1-2-4-10(16-6-5-12-8-16)9(3-1)11-13-7-14-15-11/h1-8H,(H,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEOQWPMLKZKWFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC=NN2)N3C=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

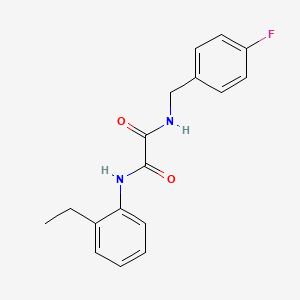

![1-[4-(4-Acetyl-2-fluorophenyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2445614.png)

![N-[1-[4-[(Prop-2-enoylamino)methyl]benzoyl]piperidin-4-yl]morpholine-4-carboxamide](/img/structure/B2445616.png)

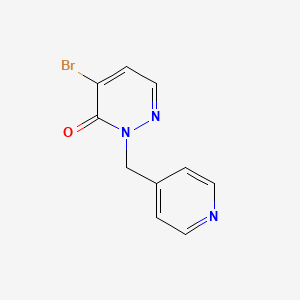

![N-(4-chlorophenyl)-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2445617.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethoxybenzamide](/img/structure/B2445623.png)

![{[(1-propionyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino}acetic acid](/img/structure/B2445624.png)

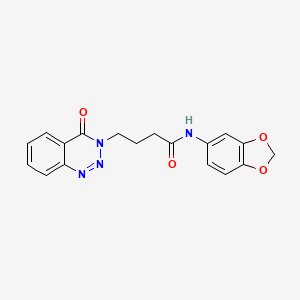

![N-(3-fluorophenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2445626.png)

![3-(3,5-Dichlorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2445629.png)